

# Head-to-Head Comparison of Dual SYK/FLT3 Inhibitors in Hematological Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mivavotinib*

Cat. No.: *B569308*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) has emerged as a promising therapeutic strategy in hematological malignancies, particularly in Acute Myeloid Leukemia (AML). Preclinical evidence suggests that SYK overexpression can contribute to resistance to FLT3 inhibitors, making co-inhibition a rational approach to enhance efficacy and overcome resistance.<sup>[1]</sup> This guide provides a head-to-head comparison of prominent dual SYK/FLT3 inhibitors based on available preclinical and clinical data.

## Introduction to SYK and FLT3 in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase involved in the signaling pathways of various cell surface receptors, including the B-cell receptor (BCR) and some cytokine receptors. In the context of AML, SYK has been shown to be involved in the activation of the FLT3 signaling pathway and has been implicated in resistance to FLT3 inhibitors.<sup>[1]</sup>

## Comparative Analysis of Dual SYK/FLT3 Inhibitors

Several small molecules have been identified that exhibit dual inhibitory activity against both SYK and FLT3. This section provides a comparative overview of their biochemical potency, preclinical efficacy, and clinical development status.

## Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various dual SYK/FLT3 inhibitors against their respective targets.

| Inhibitor                | SYK IC50 (nM)   | FLT3 IC50 (nM)                                   | Other Notable Targets (IC50 in nM)                |
|--------------------------|-----------------|--------------------------------------------------|---------------------------------------------------|
| Mivavotinib (TAK-659)    | 3.2[2][3]       | 4.6[2][3]                                        |                                                   |
| Midostaurin              | 20.8[4]         | <10 (in FLT3-ITD expressing cells)               | c-KIT, PDGFR, VEGFR, SRC[5][6]                    |
| Fostamatinib (R406)      | 41 (Ki = 30)[7] | 3[8]                                             | Lyn (63), Lck (37)[7][9]                          |
| Entospletinib (GS-9973)  | 7.7[10][11][12] | >1000-fold selectivity for SYK over FLT3[11][12] |                                                   |
| Cerdulatinib (PRT062070) | 32[13][14][15]  | 90[14]                                           | JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5)[14][15] |

## Preclinical Efficacy in AML Models

The anti-leukemic activity of these dual inhibitors has been evaluated in various preclinical models of AML, including cell lines and patient-derived xenografts (PDXs).

| Inhibitor               | Cell Line Models                       | Key Findings                                                                                                                                                                                                                                   |
|-------------------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mivavotinib (TAK-659)   | FLT3-dependent AML cell lines[2]       | Induces cell death in tumor cells.[2] In a phase Ib study in relapsed/refractory AML, mivavotinib showed modest clinical activity.[1][16][17][18]                                                                                              |
| Midostaurin             | Ba/F3-FLT3-ITD, MOLM14                 | Potently suppressed the growth of FLT3-ITD positive cells and showed efficacy in wild-type FLT3-expressing AML lines.[5][19] Dual inhibition of FLT3 and SYK by midostaurin is more effective against FLT3-mutant cells with activated SYK.[4] |
| Fostamatinib (R406)     | Ba/F3-FLT3-ITD+SYK-TEL                 | Demonstrated anti-proliferative effects, particularly in cells co-expressing FLT3-ITD and activated SYK.[20]                                                                                                                                   |
| Entospletinib (GS-9973) | Ex vivo AML patient samples            | Showed comparable effects on cell viability to the next-generation SYK inhibitor lanraplenib. A slightly lower IC50 was observed in FLT3-mutated models, possibly due to some direct FLT3 inhibitory activity.[21]                             |
| Cerdulatinib            | Not extensively reported in AML models | Broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma by inhibiting SYK and JAK pathways.[13]                                                                                                                   |

# Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. plus.labcloudinc.com [plus.labcloudinc.com]
- 13. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 18. [PDF] A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 19. Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Head-to-Head Comparison of Dual SYK/FLT3 Inhibitors in Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569308#head-to-head-comparison-of-dual-syk-flt3-inhibitors]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)